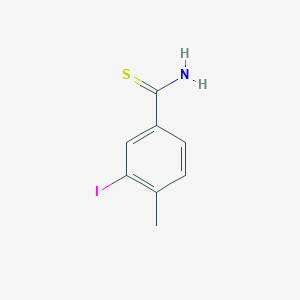![molecular formula C25H27F B12616101 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene CAS No. 921605-38-1](/img/structure/B12616101.png)
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンは、分子式がC25H27Fである有機化合物です。これは、3つのベンゼン環が直線状に連結された特徴を持つ、ターフェニルファミリーに属します。この化合物は、ベンゼン環にエチル、フルオロ、ペンチル置換基が存在することなど、その独特の構造的特徴で注目されています。
準備方法
合成経路と反応条件: 1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンの合成は、通常、複数ステップのプロセスを伴います。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはアリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。反応条件には、パラジウム触媒、炭酸カリウムなどの塩基、トルエンまたはエタノールなどの溶媒の使用がしばしば含まれます。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下、高温で行われます。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の化合物が得られます。
化学反応の分析
反応の種類: 1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: フルオロ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主要な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルカンの生成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の生成。
科学研究における用途
1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンは、科学研究において、さまざまな用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療的特性について、調査されています。
科学的研究の応用
1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、受容体または酵素に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物:
- 4’‘-エチル-2’-フルオロ-4-プロピル-1,1’:4’,1’'-ターフェニル
- 4-(4-エチルフェニル)-2-フルオロ-1-(4-プロピルフェニル)ベンゼン
比較: 類似化合物と比較して、1-[4-(4-エチルフェニル)フェニル]-2-フルオロ-4-ペンチルベンゼンは、その特定の置換パターンにより、化学反応性と生物活性に影響を与える可能性があるため、ユニークです。 特に、ペンチル基の存在は、その親油性と膜透過性を高め、特定の用途においてより効果的になる可能性があります .
類似化合物との比較
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 4-(4-Ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene
Comparison: Compared to similar compounds, 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications .
特性
CAS番号 |
921605-38-1 |
|---|---|
分子式 |
C25H27F |
分子量 |
346.5 g/mol |
IUPAC名 |
1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-10-17-24(25(26)18-20)23-15-13-22(14-16-23)21-11-8-19(4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChIキー |
PEBMESIGXHIOMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


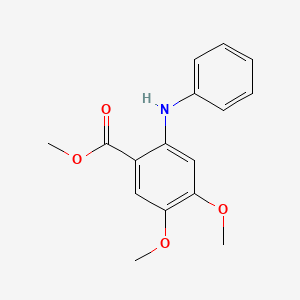
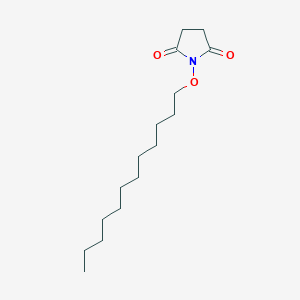
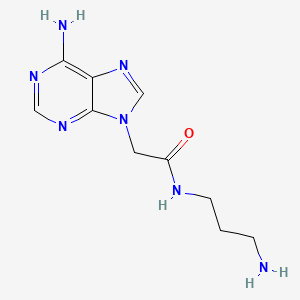
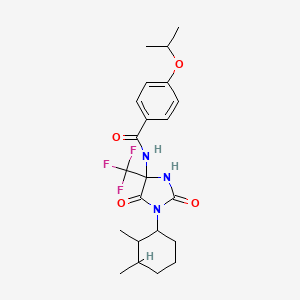

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)


![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
